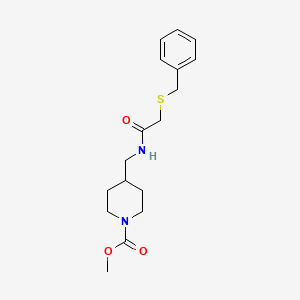

Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

methyl 4-[[(2-benzylsulfanylacetyl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-22-17(21)19-9-7-14(8-10-19)11-18-16(20)13-23-12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVOVRZQJDVDJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)CSCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperidine derivatives with benzylthioacetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Similar Compounds

Methyl piperidine-4-carboxylate: A structurally related compound with similar chemical properties.

Benzylthioacetamide derivatives: Compounds with the benzylthioacetamide moiety, which exhibit similar reactivity.

Uniqueness

Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis routes, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a piperidine ring with a carboxylate group and a benzylthioacetamide moiety. The synthesis typically involves multiple steps, starting from piperidine derivatives and benzylthioacetamide under specific reaction conditions, often utilizing solvents like methanol or ethanol and various catalysts to enhance yield and purity .

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Properties

- Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .

2. Anticancer Activity

- The compound has been evaluated for its potential anticancer effects. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

3. Mechanism of Action

- The mechanism of action appears to involve the modulation of specific molecular targets within cells, including enzymes and receptors that play critical roles in cell signaling pathways .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against human cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colon cancer). The compound demonstrated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer progression, suggesting a potential mechanism for its anticancer effects .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the effects of this compound. Potential areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced potency and selectivity.

- Combination Therapies : Exploring its use in conjunction with other therapeutic agents to improve treatment outcomes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling strategies. For example, piperidine carboxylate intermediates (e.g., 1-benzyl-4-methoxycarbonylpiperidine) can react with benzylthioacetamide derivatives under basic conditions (e.g., DIPEA in DMF at 60°C). Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Catalytic agents like HOBt or EDCI may enhance coupling efficiency .

- Key Variables : Solvent choice (DMF vs. THF), reaction time (12–24 hrs), and purification methods (column chromatography vs. recrystallization) significantly impact purity and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a methanol/buffer mobile phase (e.g., pH 4.6 sodium acetate buffer) to assess purity (>95% by area normalization) .

- NMR : and NMR confirm the piperidine ring (δ 3.5–4.0 ppm for COOCH), benzylthio group (δ 2.8–3.2 ppm for SCH), and acetamido protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 393.14) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against serine hydrolases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides). IC values can be determined via dose-response curves .

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells to establish selectivity indices .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies be resolved?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, ionic strength). For example:

- pH Sensitivity : The benzylthio group’s redox activity may vary with pH, altering binding to cysteine-dependent enzymes. Compare inhibition at pH 7.4 vs. 5.5 .

- Substrate Interference : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to distinguish false positives .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the piperidine-benzylthio scaffold?

- Methodological Answer :

- Analog Synthesis : Modify the benzylthio group (e.g., replace with phenylthio or alkylthio) or the acetamido linker (e.g., extend carbon chain) .

- Biological Testing : Compare analogs in enzyme inhibition and cytotoxicity assays (Table 1).

Table 1 : Example SAR for Piperidine Derivatives

| Derivative | R-Group Modification | IC (μM) | Cytotoxicity (CC, μM) |

|---|---|---|---|

| Parent | Benzylthio | 12.3 | >100 |

| Analog A | Phenylthio | 8.7 | 85 |

| Analog B | Propylthio | 23.5 | >100 |

| Data adapted from comparative studies . |

Q. How can molecular modeling elucidate interactions with target enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding (acetamido NH) and hydrophobic interactions (benzylthio group) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes under physiological conditions .

Q. What experimental designs optimize reaction conditions for scaled synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to screen variables:

- Factors : Temperature (40–80°C), solvent (DMF, DCM), catalyst loading (1–5 mol%).

- Response Surface Methodology : Identify optimal conditions (e.g., 60°C, 3 mol% EDCI in DMF) via central composite design .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal Stability : TGA/DSC analysis shows decomposition >150°C. Store at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability : Monitor by NMR in DO; acetamido hydrolysis occurs at pH <3 or >9 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.